molecular formula C18H18N4O3S B7786422 N,N-dimethyl-4-[[(Z)-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methyl]amino]benzenesulfonamide

N,N-dimethyl-4-[[(Z)-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methyl]amino]benzenesulfonamide

Cat. No.: B7786422
M. Wt: 370.4 g/mol
InChI Key: FYJGHPWTOCZKLD-VBKFSLOCSA-N
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Description

The compound with the identifier “N,N-dimethyl-4-[[(Z)-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methyl]amino]benzenesulfonamide” is a chemical substance that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[[(Z)-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methyl]amino]benzenesulfonamide involves several steps, each requiring specific reaction conditions. The exact synthetic route can vary, but it typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of this compound.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.

    Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to ensure high yield and purity while minimizing costs and environmental impact. Industrial production methods may include:

    Batch Processing: Producing the compound in large batches, with careful monitoring of reaction conditions to ensure consistency.

    Continuous Processing: Implementing a continuous production line where reactants are continuously fed into the system, and the product is continuously extracted.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[[(Z)-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methyl]amino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: Substitution reactions involve replacing one functional group in the compound with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and organometallic compounds are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen atoms or more hydrogen atoms.

    Substitution: Substituted compounds with different functional groups replacing the original ones.

Scientific Research Applications

N,N-dimethyl-4-[[(Z)-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methyl]amino]benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its therapeutic potential, including its effects on various biological pathways and its potential as a drug candidate.

    Industry: Utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[[(Z)-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methyl]amino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context and the specific application being studied.

Properties

IUPAC Name

N,N-dimethyl-4-[[(Z)-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methyl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-22(2)26(24,25)15-10-8-14(9-11-15)19-12-16-17(20-21-18(16)23)13-6-4-3-5-7-13/h3-12,19H,1-2H3,(H,21,23)/b16-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJGHPWTOCZKLD-VBKFSLOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC=C2C(=NNC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N/C=C\2/C(=NNC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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